Cas no 1781087-73-7 (tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate)

Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-hydroxyphenyl ketone moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its Boc group offers stability under basic conditions while remaining cleavable under acidic conditions. The presence of the hydroxyphenyl and ketone functionalities provides versatility for further functionalization, making it valuable in the synthesis of complex molecules. Its well-defined reactivity and protective group properties enhance its utility in peptide chemistry and intermediate synthesis. The compound’s structural features ensure compatibility with a range of reaction conditions, supporting its use in targeted synthetic applications.
tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate structure
1781087-73-7 structure
商品名:tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate
CAS番号:1781087-73-7
MF:C14H19NO4
メガワット:265.30496430397
CID:5991830
PubChem ID:105515518

tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate
    • tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
    • EN300-1901942
    • 1781087-73-7
    • インチ: 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)12(9-16)10-5-7-11(17)8-6-10/h5-9,12,17H,1-4H3
    • InChIKey: QJYHBUPDYQXINE-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C)C(C=O)C1C=CC(=CC=1)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 265.13140809g/mol
  • どういたいしつりょう: 265.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 66.8Ų

tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1901942-0.25g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
0.25g
$1183.0 2023-09-18
Enamine
EN300-1901942-10.0g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
10g
$5528.0 2023-06-03
Enamine
EN300-1901942-1.0g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
1g
$1286.0 2023-06-03
Enamine
EN300-1901942-0.05g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
0.05g
$1080.0 2023-09-18
Enamine
EN300-1901942-5.0g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
5g
$3728.0 2023-06-03
Enamine
EN300-1901942-5g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
5g
$3728.0 2023-09-18
Enamine
EN300-1901942-2.5g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
2.5g
$2520.0 2023-09-18
Enamine
EN300-1901942-1g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
1g
$1286.0 2023-09-18
Enamine
EN300-1901942-0.5g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
0.5g
$1234.0 2023-09-18
Enamine
EN300-1901942-0.1g
tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate
1781087-73-7
0.1g
$1131.0 2023-09-18

tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate 関連文献

tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamateに関する追加情報

Professional Introduction to Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate (CAS No. 1781087-73-7)

Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate, a compound with the chemical identifier CAS No. 1781087-73-7, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group, a 4-hydroxyphenyl moiety, and an N-methylcarbamate backbone, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate have been extensively studied in recent years. The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the molecule and influences its reactivity. The 4-hydroxyphenyl ring introduces hydrophilic properties, making the compound more soluble in polar solvents and facilitating its interaction with biological targets. The N-methylcarbamate moiety is known for its ability to form hydrogen bonds, which is crucial for its binding affinity to various enzymes and receptors.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate with high accuracy. Molecular dynamics simulations have revealed that this compound can efficiently bind to target proteins, suggesting its potential as an inhibitor or modulator in drug development. Additionally, quantum mechanical calculations have provided insights into the electronic structure of the molecule, which is essential for understanding its reactivity and interaction with biological systems.

In the realm of drug discovery, Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate has shown promise as a lead compound for developing novel therapeutic agents. Its structural framework allows for modifications that can enhance its bioavailability and target specificity. For instance, derivatization of the 4-hydroxyphenyl ring with additional functional groups can improve its solubility and metabolic stability. Similarly, modifications to the N-methylcarbamate moiety can fine-tune its binding affinity to specific biological targets.

The role of this compound in medicinal chemistry has been further highlighted by its application in the development of enzyme inhibitors. Enzymes play a critical role in various metabolic pathways, and inhibiting their activity can lead to therapeutic benefits. Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate has been found to interact with several key enzymes, including those involved in inflammation and cancer metabolism. These interactions have been validated through both in vitro and in vivo studies, demonstrating its potential as a lead compound for drug development.

Moreover, the compound has been investigated for its anti-inflammatory properties. Inflammatory processes are implicated in various diseases, including autoimmune disorders and chronic inflammatory conditions. The ability of Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate to modulate inflammatory pathways has been attributed to its interaction with specific signaling molecules and enzymes. Preclinical studies have shown that this compound can reduce inflammation by inhibiting key pro-inflammatory cytokines and enzymes.

The development of new synthetic methodologies has also contributed to the growing interest in Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate. Advanced synthetic techniques have enabled researchers to produce this compound in higher yields and purities, making it more accessible for further studies. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in its synthesis. These advancements have not only enhanced the efficiency of producing this compound but also aligned it with environmentally friendly practices.

Future research directions for Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate include exploring its potential as an adjuvant therapy in combination with existing treatments for various diseases. Combination therapies often yield better outcomes by targeting multiple pathways or mechanisms simultaneously. The unique properties of this compound make it a promising candidate for such approaches, particularly in oncology and inflammatory diseases.

In conclusion, Tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate (CAS No. 1781087-73-7) is a versatile molecule with significant potential in pharmaceutical research and drug development. Its structural features, combined with recent advancements in computational chemistry and synthetic methodologies, make it a valuable asset in the quest for novel therapeutic agents. Further studies are warranted to fully explore its biological activities and therapeutic applications.

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